molecular formula C17H23N3OS B5497757 N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No. B5497757
M. Wt: 317.5 g/mol
InChI Key: BGLMBNSHQLDMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole and benzothiophene rings, followed by various functional group interconversions and coupling reactions . The exact synthetic route would depend on the available starting materials and the desired route of synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, benzothiophene, and carboxamide functional groups. These groups would likely confer distinct chemical properties to the molecule, such as its reactivity, polarity, and potential for hydrogen bonding .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The pyrazole ring might undergo reactions at the nitrogen atoms or at the carbon adjacent to the nitrogen. The benzothiophene could potentially undergo electrophilic aromatic substitution reactions, and the carboxamide group could participate in various acid-base or nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the benzothiophene group could contribute to its aromaticity and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. For example, if it were a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, studying its pharmacokinetics, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-19(9-5-6-13-10-18-20(2)11-13)17(21)16-15-8-4-3-7-14(15)12-22-16/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLMBNSHQLDMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCN(C)C(=O)C2=C3CCCCC3=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

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